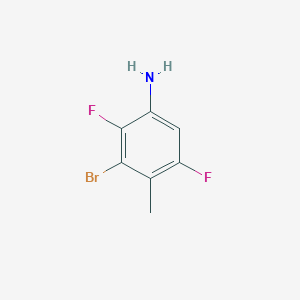

3-Bromo-2,5-difluoro-4-methylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

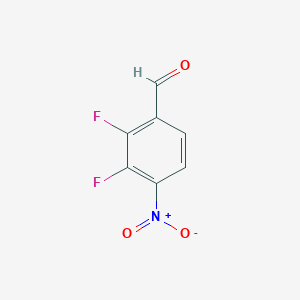

3-Bromo-2,5-difluoro-4-methylaniline is a chemical compound with the molecular formula C7H6BrF2N and a molecular weight of 222.03 . It is used in laboratory settings .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromo, fluoro, and methyl groups, as well as an amine group .Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 245.6±35.0 °C, and its predicted density is 1.674±0.06 g/cm3 . Its pKa is predicted to be 1.55±0.10 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- 3-Bromo-2,5-difluoro-4-methylaniline and its analogs are synthesized through Suzuki cross-coupling reactions, displaying significant yields. These reactions incorporate various functional moieties and have been explored for their non-linear optical properties, reactivity, and structural features using Density Functional Theory (DFT) (Rizwan et al., 2021).

Application in Synthesis of Other Compounds

- In a study on multikilogram-scale synthesis of a biphenyl carboxylic acid derivative, 4-bromo-3-methylaniline, a related compound, was utilized. This synthesis process involved the use of palladium on carbon (Pd/C) mediated Suzuki coupling approach (Ennis et al., 1999).

- 4-Bromo-3-methylanisole, a similar compound, is primarily used in the synthesis of black fluorane dye, which is crucial in manufacturing thermal papers. A study detailed a continuous homogeneous bromination technology for its preparation (Xie et al., 2020).

Electrochemical Properties

- Research into the electrochemical oxidation of substituted p-bromoanilines, including compounds similar to this compound, revealed insights into their oxidation processes and final products. These studies are significant for understanding the electrochemical behavior of these compounds (Arias et al., 1990).

Photocatalytic Reactions and Antimicrobial Activity

- A study explored the photocatalytic reactions of N-aryl amino acids with 2-bromo-3,3,3-trifluoropropene, demonstrating the synthesis of 4-(difluoromethylidene)-tetrahydroquinolines, which could have potential applications in various chemical syntheses (Zeng et al., 2022).

- Schiff bases derived from 3-bromo-4-methyl aniline have been synthesized and characterized, demonstrating potential antimicrobial activity. These bases were also used in potentiometric studies with various metal ions (Upadhyay et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, 3-Bromo-4-methylaniline, indicates that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

Aniline derivatives are generally known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that aniline derivatives can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

Aniline derivatives can be involved in various biochemical reactions, including those in the synthesis of complex organic molecules .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 2456±350 °C and a density of 1674±006 g/cm3 .

Result of Action

The compound’s involvement in various chemical reactions suggests it could influence the synthesis of other compounds and potentially affect cellular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2,5-difluoro-4-methylaniline. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and the outcomes of its interactions .

Propiedades

IUPAC Name |

3-bromo-2,5-difluoro-4-methylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2N/c1-3-4(9)2-5(11)7(10)6(3)8/h2H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFNTHZRYXKNGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Br)F)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8'-Methoxy-11b'-methyl-5',6',11',11b'-tetrahydrospiro[cyclohexane-1,1'-[1,3]oxazolo[3',4':1,2]pyrido[3,4-b]indol]-3'-one](/img/structure/B2426422.png)

![3-{3-[(2-Chlorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2426424.png)

![ethyl 5-{2-[2-(4-methoxyanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2426426.png)

![N-(2-fluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2426427.png)

![2-[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2426428.png)

![[4-Ethyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2426435.png)

![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2426440.png)

![Potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide](/img/structure/B2426441.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2426442.png)